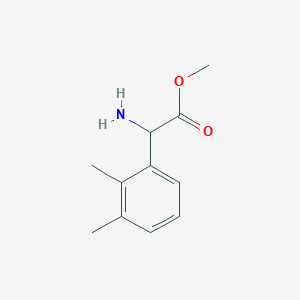

1-(Heptan-2-yl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the diazepane ring followed by the attachment of the heptan-2-yl group. The diazepane ring could potentially be formed through a cyclization reaction involving a suitable diamine and a dihalide . The heptan-2-yl group could then be attached through a nucleophilic substitution reaction .Molecular Structure Analysis

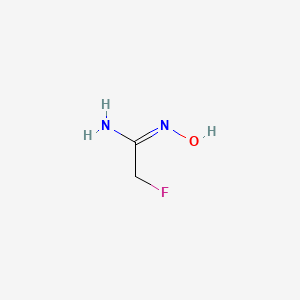

The molecular structure of “1-(Heptan-2-yl)-1,4-diazepane” would be characterized by the presence of the diazepane ring and the heptan-2-yl group. The diazepane ring would introduce some ring strain due to the presence of the two nitrogen atoms, which could potentially influence the reactivity of the compound .Chemical Reactions Analysis

As a diazepane derivative, “1-(Heptan-2-yl)-1,4-diazepane” could potentially undergo a variety of chemical reactions. The nitrogen atoms in the diazepane ring could act as nucleophiles in reactions with electrophiles . The heptan-2-yl group could potentially undergo oxidation reactions to form alcohols, aldehydes, or carboxylic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Heptan-2-yl)-1,4-diazepane” would depend on its specific structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents . Its boiling and melting points would depend on the specific interactions between its molecules.科学的研究の応用

Anti-Cancer Metastasis Agents

“1-(Heptan-2-yl)-1,4-diazepane” derivatives have been studied for their potential as CXCR2 selective antagonists . This application is significant in the treatment of metastatic cancer. By antagonizing CXCR2, a chemokine receptor, these compounds can inhibit cancer cell migration and proliferation .

Chemokine Receptor Research

The compound’s interaction with chemokine receptors like CXCR1 and CXCR2 is of great interest. These receptors play a crucial role in inflammatory responses and are a target for therapeutic intervention in various diseases, including cancer .

Pharmacokinetics and Drug Stability

Research into “1-(Heptan-2-yl)-1,4-diazepane” includes its pharmacokinetic properties and stability in biological fluids. This is crucial for developing oral medications, as it affects the drug’s absorption, distribution, metabolism, and excretion .

Molecular Docking Studies

Molecular docking studies of “1-(Heptan-2-yl)-1,4-diazepane” can provide insights into the molecular interactions between the compound and its target receptors. This helps in understanding the binding affinities and can guide the design of more potent derivatives .

Anti-Inflammatory Applications

Due to its interaction with chemokine receptors, “1-(Heptan-2-yl)-1,4-diazepane” may also have applications in treating inflammatory diseases . By modulating the immune response, it could potentially be used to treat conditions like arthritis or asthma .

Antiviral and Antiulcer Activity

Derivatives of “1-(Heptan-2-yl)-1,4-diazepane” have shown promise in antiviral and antiulcer activity . This suggests a potential for these compounds to be developed into treatments for viral infections and gastrointestinal ulcers .

将来の方向性

作用機序

Target of Action

The primary targets of “1-(Heptan-2-yl)-1,4-diazepane” are currently unknown. This compound is structurally similar to other bicyclo[2.2.1]heptane derivatives , which have been found to interact with various biological targets.

Mode of Action

Given its structural similarity to other bicyclo[2.2.1]heptane derivatives , it may interact with biological targets in a similar manner.

Biochemical Pathways

The biochemical pathways affected by “1-(Heptan-2-yl)-1,4-diazepane” are currently unknown. Bicyclo[2.2.1]heptane derivatives have been found to participate in various biochemical reactions

Pharmacokinetics

The molecular weight of similar compounds, such as Heptan-2-yl formate, is 144.2114 , which might suggest good bioavailability, but without specific studies, it’s hard to predict the ADME properties of “1-(Heptan-2-yl)-1,4-diazepane”.

特性

IUPAC Name |

1-heptan-2-yl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2/c1-3-4-5-7-12(2)14-10-6-8-13-9-11-14/h12-13H,3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKXRRIJCOIRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)N1CCCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Heptan-2-yl)-1,4-diazepane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)

![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)

![Methyl 2-(3-(6-nitrobenzo[3,4-d]1,3-dioxolen-5-yl)prop-2-enoylamino)acetate](/img/structure/B6331659.png)